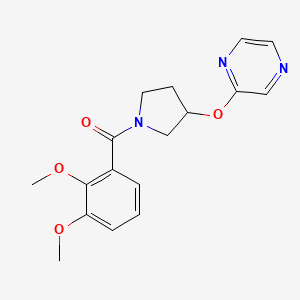![molecular formula C7H10O3 B2942247 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol CAS No. 89921-51-7](/img/structure/B2942247.png)
3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The IUPAC name for this compound is (1R,2R,4S,5S,7R)-3-oxatricyclo[3.2.1.0(2,4)]octane-6,7-diol .
Molecular Structure Analysis
The structure of 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide more insights into the spatial arrangement of atoms in the molecule .It is stored at a temperature of -10 degrees . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.
Scientific Research Applications
Oxygenated Fuels and Environmental Performance
Oxygenated fuels, including alcohols and ethers, are highlighted for their potential to offer environmentally friendly fuel alternatives. They have been shown to improve combustion efficiency and decrease engine emissions due to their higher oxygen content, which leads to more complete combustion. Research emphasizes the role of oxygenated fuels in reducing carbon monoxide (CO) and nitrogen oxides (NOx) emissions, making them promising alternatives for spark ignition engines. Their use could strengthen agricultural economies, reduce gasoline fuel requirements, and decrease environmental pollution (Awad et al., 2018).
Bio-Elastomers for Tissue Engineering
A new class of elastomers, poly[octanediol-co-(citric acid)-co-(sebacic acid)] (p(OCS)), has been synthesized for potential use in tissue engineering. These elastomers can be produced via a simple, catalyst-free polyesterification reaction and demonstrate tunable mechanical properties, hydration, hydrolytic degradation, and biocompatibility. Their versatility makes them suitable for designing complex structures needed in tissue engineering, indicating a significant potential for these materials in medical applications (Djordjevic et al., 2011).
Oxy-PAHs and Environmental Toxicology
The review on oxy-PAHs (oxygenated polycyclic aromatic hydrocarbons) delves into their occurrence in the environment and their potential genotoxic/mutagenic risks to human health. Oxy-PAHs are structurally modified PAHs with significant environmental toxicity, raising concerns about their impact on human health due to their mutagenicity and carcinogenicity. This research underscores the need for further studies on oxy-PAHs to develop exposure and risk biomarkers, enhancing our understanding of their environmental and health implications (Clergé et al., 2019).
Compression Ratio and Oxygenated Fuels Performance
Investigations into the impacts of compression ratio on the performance and emissions of internal combustion engines powered by oxygenated fuels show promising results. Higher octane ratings of oxygenated fuels allow for increased compression ratios, leading to more efficient and powerful engine performance. This research highlights the potential of oxygenated fuels to replace or improve petroleum-based fuels, reducing CO, HC, and NOx emissions while increasing fuel efficiency (Awad et al., 2018).
Safety and Hazards
For safety information and potential hazards associated with 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
properties
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZYSCVBIZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3C2O3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)
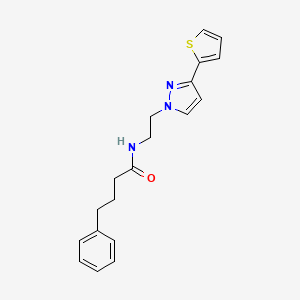
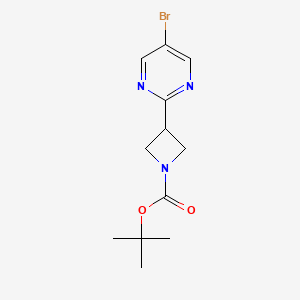
![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)
![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)
![Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2942173.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)
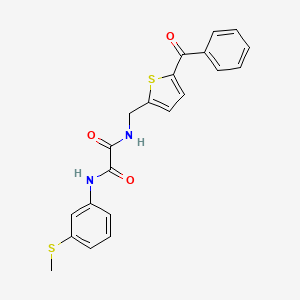

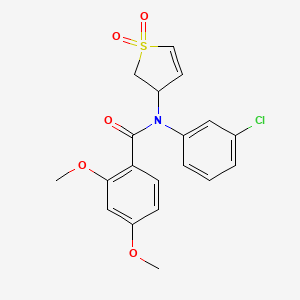

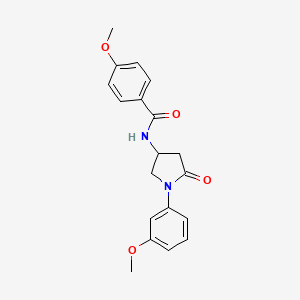
![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)
